molecular formula C21H22N2O3S B5794444 ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE

ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE

Cat. No.: B5794444
M. Wt: 382.5 g/mol
InChI Key: SCAMSIHLYSBNDS-UHFFFAOYSA-N
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Description

ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and are used in various medicinal applications. This compound is characterized by its unique structure, which includes a phenothiazine moiety linked to a piperidine ring through a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE typically involves the reaction of phenothiazine derivatives with piperidine carboxylates. One common method includes the acylation of phenothiazine with ethyl piperidine-4-carboxylate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with various molecular targets. The phenothiazine moiety is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. Additionally, it can interact with enzymes and receptors, modulating their activity .

Properties

IUPAC Name

ethyl 1-(phenothiazine-10-carbonyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-2-26-20(24)15-11-13-22(14-12-15)21(25)23-16-7-3-5-9-18(16)27-19-10-6-4-8-17(19)23/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAMSIHLYSBNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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